molecular formula C9H8FNO B1336053 4-Fluorophenethyl isocyanate CAS No. 65535-53-7

4-Fluorophenethyl isocyanate

Cat. No. B1336053
CAS RN: 65535-53-7
M. Wt: 165.16 g/mol
InChI Key: FDCHHLBMDMJXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-1,8-dicyanonaphthalene derivatives, involves efficient methods that could potentially be adapted for the synthesis of 4-fluorophenethyl isocyanate. These methods often involve the use of electron-withdrawing groups to stabilize the reactive intermediates during the synthesis process . While the exact synthesis of 4-fluorophenethyl isocyanate is not described, the principles of electronic stabilization and protection of reactive intermediates are likely to be relevant.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the isocyanate group (-N=C=O), which is highly electrophilic and reactive. This reactivity is due to the polarization of the carbon-nitrogen double bond, making the carbon atom an attractive site for nucleophilic attack. The presence of a fluorine atom in the 4-fluorophenethyl isocyanate molecule would likely influence its reactivity and electronic properties, as fluorine is highly electronegative and can withdraw electron density from the phenyl ring.

Chemical Reactions Analysis

Isocyanates, including 4-fluorophenethyl isocyanate, can undergo a variety of chemical reactions. They are known to react with nucleophiles in nucleophilic aromatic substitution (SN Ar) reactions, as seen in the synthesis of pseudooxocarbon derivatives from 4,5-dicyano-2-fluoro-1-methylimidazole . These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the negative charge developed on the aromatic ring during the reaction. Isocyanates also react with alcohols and amines to form urethanes and ureas, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their functional groups and molecular structure. The presence of a fluorine atom in 4-fluorophenethyl isocyanate would affect its boiling point, solubility, and stability. Isocyanates are generally sensitive to moisture and can polymerize upon exposure to water, releasing carbon dioxide gas. The fluorescence properties of related compounds, as discussed in the papers, suggest that 4-fluorophenethyl isocyanate might also exhibit fluorescence, which could be modulated by its electronic structure . The thermal stability of isocyanates can be assessed through thermogravimetric analysis, as demonstrated for pseudooxocarbon derivatives .

Scientific Research Applications

Li-ion Battery Performance Improvement

4-Fluorophenethyl isocyanate, as part of the aromatic isocyanate family, has been utilized in enhancing the performance of lithium-ion batteries. Specifically, this compound was found effective in reducing the initial irreversible capacities during the solid electrolyte interface formation on graphite surfaces. The presence of isocyanates like 4-Fluorophenethyl isocyanate in propylene carbonate-containing electrolytes showed a notable improvement in the cycleability of these batteries, attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite (Zhang, 2006).

Detection of Gaseous Isocyanates

Recent research has highlighted the application of 4-Fluorophenethyl isocyanate in the development of fluorescent probes for detecting gaseous isocyanates in the air. This is particularly significant due to the hazardous nature of gaseous isocyanates to human health. The probe designed for this purpose changes fluorescence from orange to yellow-green in the presence of isocyanates, providing a sensitive and selective method for air quality monitoring (Chen et al., 2020).

Enhancing Polymer Properties

Isocyanates, including 4-Fluorophenethyl isocyanate, play a crucial role in the synthesis and modification of polymers. For instance, they are used in the modification of thermal expansion behavior of cured unsaturated polyester resins, leading to reduced expansion coefficients and higher glass transition temperatures. This modification is achieved through the formation of rigid bridges in the polymer, a reaction facilitated by the isocyanate groups (Aldrighetti et al., 2005).

Self-Healing Polymers

4-Fluorophenethyl isocyanate has found its way into the innovative field of self-healing materials. Microcapsules containing reactive diisocyanate, a category to which this compound belongs, have been developed for use in self-healing polymers. These microcapsules, when incorporated into polymer matrices, can rupture upon mechanical stress, releasing the isocyanate to react with the polymer, thereby healing the material (Yang et al., 2008).

Safety And Hazards

4-Fluorophenethyl isocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having Acute Toxicity for Dermal, Inhalation, and Oral exposure, Eye Irritation, Flammability, Respiratory Sensitization, and Skin Sensitization .

properties

IUPAC Name

1-fluoro-4-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCHHLBMDMJXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409786
Record name 4-Fluorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenethyl isocyanate

CAS RN

65535-53-7
Record name 4-Fluorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Lin, DF Bruhn, MM Maddox, AP Singh, RE Lee… - Bioorganic & medicinal …, 2016 - Elsevier
… Accordingly, macrocyclic urea derivatives 39 and 40 were obtained by reacting primary amine 9 and phenethyl or 4-fluorophenethyl isocyanate (Table 2, entries 4 and 5). Furthermore, …
Number of citations: 5 www.sciencedirect.com
X ZHU - 2018 - research-repository.griffith.edu.au
… They were phenyl isocyanate, 4nitrophenyl isocyanate, 4-fluorophenethyl isocyanate, allyl isocyanate and 4acetylphenyl isocyanate. The isocyanates were chosen on the basis of …
AJ Plaunt, KM Harmatys, KA Hendrie, AJ Musso… - RSC …, 2014 - pubs.rsc.org
… Similar treatment of 6 with 4-fluorophenethyl isocyanate led to formation of 8 in excellent yield. Subsequent treatment of 8 with hydrazine monohydrate effectively removed the …
Number of citations: 17 pubs.rsc.org
A Galán, L Moreno, J Párraga, Á Serrano… - Bioorganic & medicinal …, 2013 - Elsevier
The wide variety of potent biological activities of natural and synthetic isoquinoline alkaloids encouraged us to develop novel antimicrobial isoquinoline compounds. We synthesized a …
Number of citations: 56 www.sciencedirect.com
AJ Plaunt, KM Harmatys, WR Wolter… - Bioconjugate …, 2014 - ACS Publications
… Removal of the N-Boc protecting group produced 17, which was subsequently reacted with 4-fluorophenethyl isocyanate to yield 18. Treatment of 18 with hydrazine monohydrate …
Number of citations: 35 pubs.acs.org
AJ Plaunt - 2014 - search.proquest.com
Zinc (II)-bis (dipicolylamine)(Zn-BDPA) coordination complexes selectively target the surfaces of dead and dying mammalian cells, and they have promise as molecular probes for …
Number of citations: 2 search.proquest.com
조선아, 김태훈, 성아영 - 대한시과학회지, 2011 - dbpia.co.kr
… 방 법: 2-Fluorophenethyl isocyanate, 4-fluorophenethyl isocyanate, furfuryl isocyanate를 … Methods: This study used 2-fluorophenethyl isocyanate, 4-fluorophenethyl isocyanate and …
Number of citations: 5 www.dbpia.co.kr

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